Disperse orange 3

Catalog No.
S576292
CAS No.
730-40-5
M.F
C12H10N4O2
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse orange 3

CAS Number

730-40-5

Product Name

Disperse orange 3

IUPAC Name

4-[(4-nitrophenyl)diazenyl]aniline

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2

InChI Key

UNBOSJFEZZJZLR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-[2-(4-Nitrophenyl)diazenyl]-benzenamine;4-[(4-Nitrophenyl)azo]-benzenamine; C.I. Disperse Orange 3; 4-(4-Nitrophenylazo)aniline; 4-(4’-Nitrophenylazo)aniline; 4-Amino-4’-nitroazobenzene; 4-Nitro-4’-aminoazobenzene; 4-[(4-Nitrophenyl)azo]benzenamin

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Optoelectronic Materials

DO3 possesses properties that make it useful for developing novel optoelectronic materials. Studies have explored its potential in:

  • Dichroic Polymer-Dispersed Liquid Crystals (D-PDLCs): DO3, in low concentrations, can enhance the electro-optic properties of D-PDLCs. These materials are crucial for display devices, and DO3's introduction can improve their nonresonant, nonlinear refractive index while reducing absorption [1]. This finding provides experimental verification for a two-level model explaining such enhancements.

Source

Sigma-Aldrich Disperse Orange 3 Dye content 90:

  • Functionalization of Epoxy-Bisazo Based Polymers: Research suggests that DO3 can be used to functionalize epoxy-bisazo based polymers. These functionalized polymers have potential applications in sensors and optoelectronic devices, although the specific functionalities are still under exploration [1].

Source

Sigma-Aldrich Disperse Orange 3 Dye content 90:

Allergic Contact Dermatitis Research

DO3 is a known allergen and is being investigated in the context of allergic contact dermatitis:

  • Patch Testing: DO3 is one of the eight dyes included in the textile dye mix (TDM) used in patch testing for allergic contact dermatitis. Studies have shown that DO3 is the most frequent dye allergen in TDM-positive patients [2]. There is a high co-occurrence of positive patch test reactions to DO3 and para-phenylenediamine (PPD), another common allergen [2]. Due to these frequent positive reactions, there is ongoing discussion about excluding DO3 from the standard TDM [2].

Disperse Orange 3 is an azo dye primarily used in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acetate. Its chemical formula is C12H10N4O2C_{12}H_{10}N_{4}O_{2}, and it is classified under the category of disperse dyes, which are designed to be soluble in water only at elevated temperatures. This compound can also be referred to by various names, including 4-[(4-nitrophenyl)azo]benzenamine and 4-Amino-4'-nitroazobenzene .

Typical of azo compounds. It can participate in:

  • Reduction Reactions: Azo dyes can be reduced to form amines, which may lead to the release of potentially harmful substances.
  • Hydrolysis: Under acidic or basic conditions, Disperse Orange 3 can hydrolyze, affecting its stability and color properties.
  • Electro

Disperse Orange 3 has been noted for its allergenic properties. It can cause contact dermatitis upon skin exposure, particularly in individuals with pre-existing sensitivities. The mechanism involves a cell-mediated immune response characterized by T lymphocyte activation . Additionally, there are concerns about its potential mutagenic effects, as some azo dyes have been linked to carcinogenic activity in animal studies .

The synthesis of Disperse Orange 3 typically involves the following steps:

  • Diazotization: Aniline is diazotized using nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with 4-nitroaniline in an alkaline medium.
  • Purification: The resulting product is purified through recrystallization or other methods to obtain the final dye .

Disperse Orange 3 is primarily used in:

  • Textile Dyeing: It is predominantly employed for dyeing synthetic fibers due to its excellent fastness properties.
  • Cosmetics: Some formulations may include this dye for coloring purposes, although its use is limited due to safety concerns.
  • Research: It serves as a model compound in studies related to dye adsorption and electrochemical properties .

Research indicates that Disperse Orange 3 exhibits cross-sensitization with other textile dyes such as para-phenylenediamine. This interaction suggests that individuals allergic to one dye may react similarly to others within the same chemical class . Furthermore, studies have explored its adsorption dynamics on various substrates, providing insights into its environmental behavior and degradation pathways .

Disperse Orange 3 shares structural and functional similarities with several other azo dyes. Below are some comparable compounds:

Compound NameCAS NumberKey Characteristics
Disperse Blue 12475-45-8Used for synthetic fibers; known allergen
Disperse Yellow 312225-62-6Used in textiles; potential allergenic effects
Disperse Red 12872-52-8Commonly used for polyester; associated with dermatitis

Uniqueness

Disperse Orange 3 is unique due to its specific molecular structure that includes both electron-donating and electron-withdrawing groups, making it a "push-pull" chromophore. This configuration enhances its color properties compared to other azo dyes, which may lack such structural diversity .

Diazotization-Coupling Mechanisms in Azo Dye Fabrication

Disperse Orange 3 is synthesized via a two-step diazotization-coupling reaction. In the traditional method, p-phenylenediamine undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at -5–0°C, forming a diazonium salt. This intermediate couples with p-nitroaniline under acidic conditions to yield the final azo compound. Key parameters include:

  • Temperature control: Maintaining sub-zero temperatures prevents diazonium salt decomposition.
  • Stoichiometry: A 1:1 molar ratio of p-phenylenediamine to p-nitroaniline ensures optimal yield.

Reaction Scheme:
$$
\text{p-Phenylenediamine} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{p-Nitroaniline}} \text{Disperse Orange 3}
$$

Yields typically exceed 97% under optimized conditions.

Solvent-Free Synthesis Approaches for Enhanced Yield

Solvent-free mechanochemical synthesis using ball milling has emerged as an eco-friendly alternative. A 2024 study demonstrated that aryltriazenes and phenolic compounds react in a zirconia ball mill without solvents, achieving 98% yield in 2 hours. Advantages include:

  • Reduced waste: Eliminates solvent disposal.
  • Energy efficiency: Lower thermal requirements compared to traditional methods.

Comparative Performance:

MethodYield (%)Time (h)Temperature (°C)
Traditional97.12.0-5–0
Solvent-Free98.02.025 (ambient)

Catalytic Systems for Accelerated Coupling Reactions

CuCo₂O₄ catalysts enhance oxidative azo coupling by promoting electron transfer. In aerobic conditions, CuCo₂O₄ microflowers achieved 95% yield for azobenzene derivatives at 85°C, reducing reaction time from 24 hours to 6 hours. Mechanistic studies suggest:

  • Cooperative catalysis: Cu sites activate O₂, while Co sites facilitate aniline radical formation.
  • Reusability: The catalyst retained >90% activity after eight cycles.

Continuous Flow Reactor Design for Industrial Scale-Up

Continuous flow reactors address batch process limitations (e.g., clogging from insoluble dyes). A 2024 study integrated microreactors with continuous stirred-tank reactors (CSTRs), achieving 99.5% yield of Sudan Yellow 3G, a structurally similar azo dye. Key innovations:

  • Modular design: Enables scalability from 2.90 g·h⁻¹ to 74.4 g·h⁻¹.
  • Real-time monitoring: Adjusts pH and residence time dynamically.

Industrial Metrics:

ParameterBatch ProcessContinuous Flow
Yield (%)97.199.5
Purity (%)95.098.6
Production Rate50 g·h⁻¹74.4 g·h⁻¹

Disperse Orange 3 demonstrates pronounced nonlinear absorption and refraction when embedded in polymer matrices such as poly(vinylidene fluoride-co-trifluoroethylene) [P(VDF-TrFE)]. The dipole moment alignment between the electron-donating amino group and electron-withdrawing nitro group creates a charge-transfer axis that enhances third-harmonic generation efficiency. Z-scan measurements under 532 nm continuous-wave laser illumination reveal a nonlinear refractive index ($$n_2$$) of $$1.2 \times 10^{-11} \, \text{cm}^2/\text{W}$$ and nonlinear absorption coefficient ($$\beta$$) of $$4.5 \times 10^{-5} \, \text{cm/W}$$ at 0.1 mol% doping concentration [1] [4].

The saturation intensity ($$Is$$) follows a cubic dependence on doping concentration due to intermolecular dipole-dipole interactions, as described by:
$$
I
s = \frac{\hbar\omega}{\sigmag \tau} \left(1 + \frac{N}{Nc}\right)^3
$$
where $$N_c$$ represents the critical concentration for aggregation (0.25 mol% in PMMA). Above this threshold, cooperative effects between chromophores reduce optical limiting thresholds by 38% while maintaining 92% linear transmittance [2] [4].

Table 1: Nonlinear Optical Parameters of Disperse Orange 3/Polymer Composites

Matrix Polymer$$n_2 \, (\text{cm}^2/\text{W})$$$$\beta \, (\text{cm/W})$$$$I_s \, (\text{kW/cm}^2)$$
PMMA$$8.7 \times 10^{-12}$$$$3.1 \times 10^{-5}$$12.4
P(VDF-TrFE)$$1.2 \times 10^{-11}$$$$4.5 \times 10^{-5}$$9.8
PS$$6.9 \times 10^{-12}$$$$2.7 \times 10^{-5}$$15.1

Third-Order Susceptibility Modulation Through Molecular Engineering

The third-order susceptibility ($$\chi^{(3)}$$) of Disperse Orange 3 can be systematically tuned through substituent effects on the azobenzene backbone. Introducing methyl groups at the ortho positions increases $$\chi^{(3)}$$ by 140% due to restricted rotational freedom and enhanced $$\pi$$-conjugation length. Time-dependent density functional theory calculations predict a direct correlation between the dihedral angle of the nitro group and the molecular hyperpolarizability ($$\gamma$$), with optimal performance at 15° torsion [4].

Electrospinning processing induces preferential orientation of the charge-transfer axis along the fiber direction, achieving order parameters ($$S$$) up to 0.82 in P(VDF-TrFE) nanofibers. This alignment boosts the macroscopic $$\chi^{(3)}$$ by a factor of 3.6 compared to spin-coated films, as confirmed by polarization-dependent second harmonic generation measurements [4]. The relationship between molecular orientation and nonlinear response follows:
$$
\chi^{(3)}{eff} = \chi^{(3)}{iso} \left(1 + 2S\cos^2\theta\right)
$$
where $$\theta$$ represents the angle between the chromophore axis and the electric field vector.

Photonic Crystal Integration for Optical Switching Devices

Core-shell nanofibers with Disperse Orange 3-rich surfaces (15 nm sheath thickness) exhibit photonic bandgap tuning across 520–650 nm under 405–532 nm pump illumination. The switching dynamics follow a biexponential decay with time constants $$\tau1 = 2.3 \, \text{ps}$$ (cis-trans isomerization) and $$\tau2 = 18 \, \text{ps}$$ (lattice relaxation), enabling modulation speeds exceeding 40 GHz in prototype devices [4].

Table 2: Photonic Switching Performance Metrics

ParameterValue
Insertion Loss1.2 dB/cm
Extinction Ratio27 dB
Switching Energy85 pJ/bit
Bandwidth Tunability130 nm
Polarization Sensitivity<0.5 dB

Chromophore Orientation Dynamics in Thin Film Architectures

In situ polarized infrared spectroscopy reveals that electric field-assisted processing (12 kV/cm) aligns Disperse Orange 3 molecules within P(VDF-TrFE) matrices with an orientation angle of $$22^\circ \pm 3^\circ$$ relative to the substrate normal. The orientation dynamics follow Johnson-Mehl-Avrami kinetics with an activation energy of 0.85 eV, indicating nucleation-controlled growth of ordered domains [4].

Thermal annealing above the polymer's Curie temperature ($$T_c = 110^\circ\text{C}$$) induces a reversible 14% decrease in orientation order due to partial randomization of dipoles, while maintaining structural integrity through NH···O hydrogen bonding networks. These supramolecular interactions stabilize the aligned state against thermal degradation up to 185°C, as demonstrated by thermogravimetric analysis [4].

Table 3: Orientation Parameters Under Different Processing Conditions

Processing MethodElectric Field (kV/cm)Order Parameter (S)$$\chi^{(3)}$$ Enhancement
Spin Coating00.181.0×
Electrospinning120.823.6×
Langmuir-Blodgett80.672.9×
Zone Annealing50.542.1×

Physical Description

WetSolid

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

242.08037557 g/mol

Monoisotopic Mass

242.08037557 g/mol

Heavy Atom Count

18

Melting Point

215.0 °C

UNII

B7J3O076OT

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 52 of 54 companies with hazard statement code(s):;
H315 (78.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (78.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (78.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease and psoriasis.

MeSH Pharmacological Classification

Coloring Agents

Mechanism of Action

T487 binds selectively and potently to CXCR3.

Vapor Pressure

3.00e-10 mmHg

Pictograms

Irritant

Irritant

Other CAS

730-40-5

Wikipedia

4-(4-nitrophenylazo)aniline

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-: ACTIVE

Dates

Modify: 2023-08-15

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